molecular formula C8H9F2NO B1452688 3-(Difluoromethoxy)-2-methylaniline CAS No. 1154695-47-2

3-(Difluoromethoxy)-2-methylaniline

Cat. No.: B1452688
CAS No.: 1154695-47-2
M. Wt: 173.16 g/mol
InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-methylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring

Biochemical Analysis

Biochemical Properties

3-(Difluoromethoxy)-2-methylaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to interact with aromatic amines, which are a class of compounds that include various enzymes and proteins. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of the biomolecules involved . For instance, this compound may act as a substrate or inhibitor for certain enzymes, thereby affecting their catalytic activity and the overall biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of proteins involved in cell signaling, such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of several hours to days depending on the specific environment . Prolonged exposure to this compound can lead to degradation and the formation of byproducts that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, studies in rodents have shown that high doses of this compound can lead to liver and kidney toxicity, as well as alterations in blood chemistry and hematological parameters. Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic amines . This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can then undergo further reactions, such as conjugation with glutathione or other cofactors, leading to the formation of more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin or other carrier proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within the cell . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus by interacting with nuclear transport proteins, where it can influence gene expression by binding to transcription factors or other regulatory proteins. Additionally, the localization of this compound to specific organelles can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-2-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method includes the reaction of 3-hydroxy-2-methylaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(Difluoromethoxy)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and applications. The presence of the difluoromethoxy group imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

3-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBSFMJFKKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154695-47-2
Record name 3-(difluoromethoxy)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the above-prepared 1-difluoromethoxy-2-methyl-3-nitrobenzene (described in Reference Preparation example 3) 7.50 g, palladium-carbon (palladium 5%) 0.8 g and ethanol 80 ml was stirred at room temperature under hydrogen atmosphere for eight hours. The reaction mixture was filtered and the filtrate was concentrated to give 3-difluoromethoxy-2-methylaniline 6.4 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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